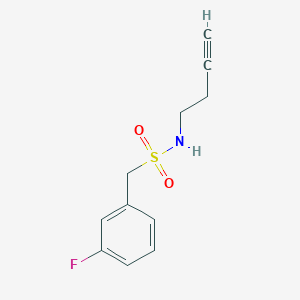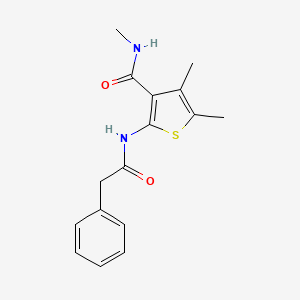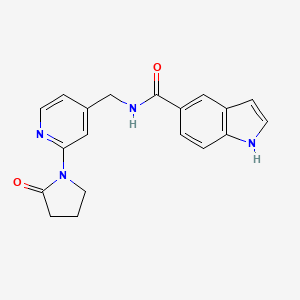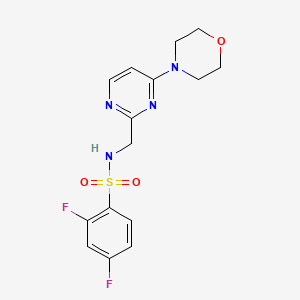
(3-Chloro-5-fluoro-4-methoxyphenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Chloro-5-fluoro-4-methoxyphenyl)methanamine” is an organic compound with the molecular formula C8H9ClFNO . It has a molecular weight of 189.62 . This compound is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a chlorine atom, a fluorine atom, a methoxy group, and a methanamine group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 189.615 and a density of 1.3±0.1 g/cm3 . Its boiling point is 261.2±35.0 °C at 760 mmHg . The compound is a liquid at ambient temperature .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Related Compounds : Research has demonstrated methods to synthesize compounds closely related to (3-Chloro-5-fluoro-4-methoxyphenyl)methanamine. For instance, the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, an intermediate of herbicides, involves several steps including treatment with dichloromethyl methyl ether and titanium tetrachloride, indicating a multi-step process for creating structurally similar compounds (Zhou Yu, 2002).
Preparation of Derivatives : Another study focused on the preparation of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, designed as biased agonists of serotonin 5-HT1A receptors. These derivatives have shown potential as antidepressant drug candidates, suggesting the therapeutic relevance of structurally similar compounds (J. Sniecikowska et al., 2019).
NMR Spectral Analysis : A research involving the reaction of 4-chloro-3-nitrocoumarin and (4-methoxyphenyl)methanamine produced a novel coumarin derivative, which was analyzed using NMR techniques. This highlights the use of this compound and its derivatives in the synthesis of new chemical entities (V. Dekić et al., 2020).
Inactivation of MAO-B : A study on the inactivation of MAO-B by benzyl-dimethyl-silyl-methanamines, including derivatives with p-fluoro and p-chloro groups, revealed their potential as anti-Parkinsonian agents. This suggests the therapeutic applications of this compound in neurodegenerative diseases (C. Danzin et al., 1989).
Characterization of Aryloxyethyl Derivatives : The synthesis and characterization of novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, indicating their potential as ERK1/2 phosphorylation-preferring serotonin 5-HT1A receptor-biased agonists with robust antidepressant-like activity, showcases the therapeutic potential of similar compounds (J. Sniecikowska et al., 2019).
Analytical Characterization : A study on the analytical characterization of N,N-diallyltryptamine (DALT) and its derivatives, including those with 5-methoxy and 5-chloro groups, highlights the versatility of similar compounds in both medicinal and recreational applications (S. Brandt et al., 2017).
Therapeutic Potential
Potential Antidepressant Properties : The novel series of compounds related to this compound, particularly those targeting the serotonin 5-HT1A receptors, have demonstrated antidepressant-like activity, suggesting their potential in treating mental health disorders (J. Sniecikowska et al., 2019).
Neuroprotective Agents : Compounds with similar structures have shown potential as neuroprotective agents, which could be beneficial in conditions like Parkinson's disease and other neurodegenerative disorders (C. Danzin et al., 1989).
Safety and Hazards
“(3-Chloro-5-fluoro-4-methoxyphenyl)methanamine” should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting it in eyes, on skin, or on clothing . It should be stored and handled under inert gas, protected from moisture, and kept in its original container .
Propriétés
IUPAC Name |
(3-chloro-5-fluoro-4-methoxyphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFNO/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,4,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAZGTVOOKATFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)CN)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3,4,5-trimethoxybenzamide](/img/structure/B2757031.png)



![5-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2757037.png)

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B2757040.png)
![3-[3-(2-Propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one](/img/structure/B2757041.png)
![2-[(4-Bromobenzyl)sulfanyl]-4-(2,5-dichloro-3-thienyl)pyrimidine](/img/structure/B2757042.png)

![1-(2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2757046.png)


